5-Azepan-1-yl-furan-2-carbaldehyde
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Overview
Description
5-Azepan-1-yl-furan-2-carbaldehyde: is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.25 g/mol . It is characterized by the presence of an azepane ring attached to a furan ring, which is further substituted with a formyl group. This compound is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Azepan-1-yl-furan-2-carbaldehyde typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using suitable furan derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Specific details on industrial production methods are typically proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Azepan-1-yl-furan-2-carbaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the formyl group can yield alcohols or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the formyl group or the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Azepan-1-yl-furan-2-carbaldehyde is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and complex molecules .
Biology: In biological research, this compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form covalent bonds with amino acid residues .
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 5-Azepan-1-yl-furan-2-carbaldehyde involves its ability to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research . The molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
5-Aminofuran-2-carbaldehyde: Similar structure but with an amino group instead of the azepane ring.
5-Methylfuran-2-carbaldehyde: Contains a methyl group instead of the azepane ring.
5-Phenylfuran-2-carbaldehyde: Contains a phenyl group instead of the azepane ring.
Uniqueness: 5-Azepan-1-yl-furan-2-carbaldehyde is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
5-(azepan-1-yl)furan-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-9-10-5-6-11(14-10)12-7-3-1-2-4-8-12/h5-6,9H,1-4,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBGLUZBWRZSRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC=C(O2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355446 |
Source
|
Record name | 5-Azepan-1-yl-furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436088-58-3 |
Source
|
Record name | 5-Azepan-1-yl-furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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